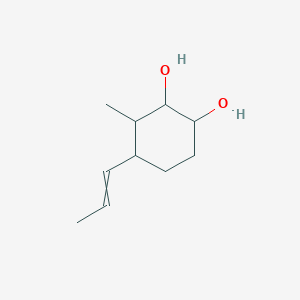
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is also known by other names such as limonene-1,2-diol and limonene glycol . This compound is a derivative of limonene, a naturally occurring terpene found in the oils of citrus fruits.
Métodos De Preparación
The synthesis of 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol typically involves the hydroxylation of limonene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to achieve the dihydroxylation of limonene . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the diol compound.
Industrial production methods may involve the use of biocatalysts or microbial fermentation processes to achieve the hydroxylation of limonene. These methods are often preferred due to their environmental friendliness and cost-effectiveness.
Análisis De Reacciones Químicas
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can lead to the formation of alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol can be compared with other similar compounds, such as:
Limonene: The parent compound from which the diol is derived. Limonene is a monoterpene with a similar structure but lacks the hydroxyl groups.
Limonene-1,2-epoxide: An epoxide derivative of limonene that can be further converted to the diol through hydrolysis.
Menthol: A cyclic terpene alcohol with similar structural features but different functional groups and properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
65611-75-8 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-methyl-4-prop-1-enylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-3-4-8-5-6-9(11)10(12)7(8)2/h3-4,7-12H,5-6H2,1-2H3 |
Clave InChI |
GCWCOTRNXSHTOX-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1CCC(C(C1C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
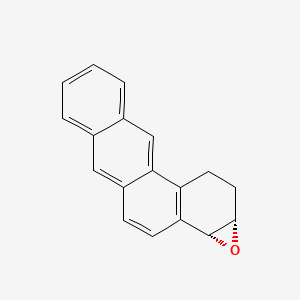
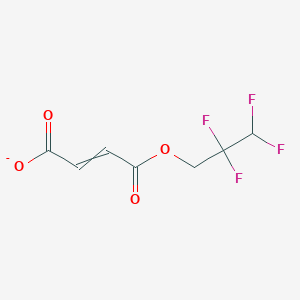
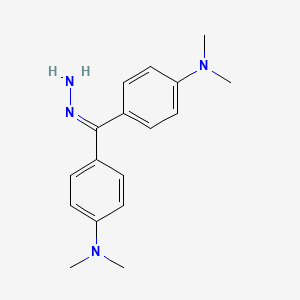
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
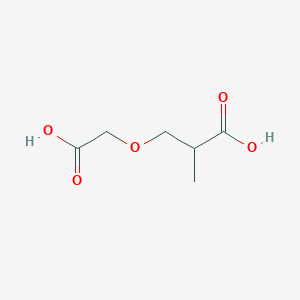
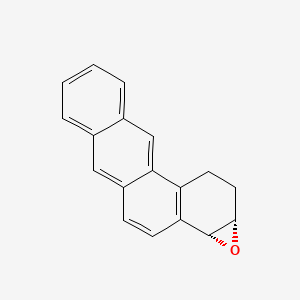

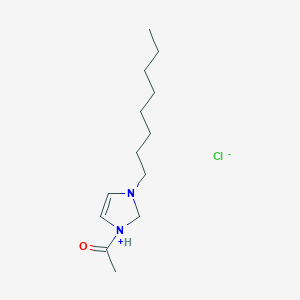
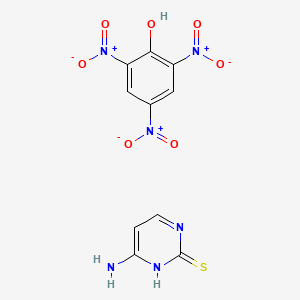
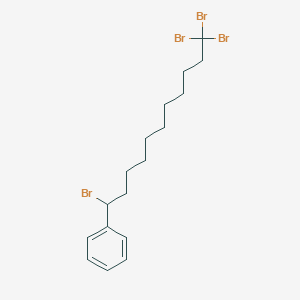
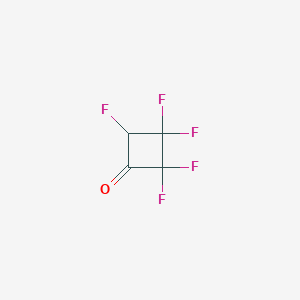
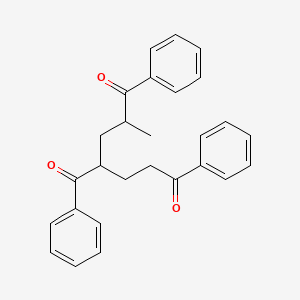
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
